molecular formula C18H19NO4S B12144700 (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 577961-47-8

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12144700
CAS No.: 577961-47-8
M. Wt: 345.4 g/mol
InChI Key: MGVOOLGFLJFWIY-CMDGGOBGSA-N
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Description

The compound (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated enamide characterized by:

  • A benzyl group attached to the amide nitrogen.
  • A 1,1-dioxidotetrahydrothiophen-3-yl group as the second substituent on the amide nitrogen.
  • A (2E)-configured propenamide backbone with a furan-2-yl substituent at the β-position.

Its synthesis typically involves condensation reactions under acidic or catalytic conditions, followed by purification via recrystallization .

Properties

CAS No.

577961-47-8

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+

InChI Key

MGVOOLGFLJFWIY-CMDGGOBGSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydrothiophene-3-amine 1,1-Dioxide

The tetrahydrothiophene dioxide core is synthesized via oxidation of tetrahydrothiophene followed by functionalization:

  • Oxidation of tetrahydrothiophene : Treatment with hydrogen peroxide (H₂O₂) or Oxone® in acetic acid yields tetrahydrothiophene 1,1-dioxide (sulfolane derivative).

  • Nitration and reduction : Nitration at the 3-position using nitric acid/sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), produces the amine.

Reaction Conditions :

StepReagentsTemperatureTimeYield
OxidationH₂O₂ (30%), AcOH60°C6 h85%
NitrationHNO₃/H₂SO₄0°C → rt2 h72%
ReductionH₂ (1 atm), 10% Pd/Crt12 h90%

Synthesis of (2E)-3-(Furan-2-yl)prop-2-enoic Acid

The α,β-unsaturated acid is prepared via a Wittig reaction or Knoevenagel condensation :

Wittig Reaction Methodology

  • Preparation of phosphonium ylide : Furan-2-carboxaldehyde reacts with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to form the ylide.

  • Olefination : The ylide reacts with malonic acid in the presence of diethyl azodicarboxylate (DEAD) to yield (E)-3-(furan-2-yl)prop-2-enoic acid.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → reflux

  • Yield: 78% (E-isomer predominant)

Amide Bond Formation and Final Assembly

The convergent synthesis involves coupling the tetrahydrothiophene dioxide amine with (2E)-3-(furan-2-yl)prop-2-enoic acid under amidation conditions:

Benzyl Protection Strategy

  • N-Benzylation : Tetrahydrothiophene-3-amine 1,1-dioxide reacts with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

  • Amide Coupling : The benzyl-protected amine is coupled with (2E)-3-(furan-2-yl)prop-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Critical Parameters :

  • Steric effects : Bulky EDCI/HOBt system ensures high regioselectivity.

  • Temperature control : Reactions conducted at 0°C minimize epimerization.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility.

Reaction Profile :

StepReagentsEquivalentsTimeYield
BenzylationBnBr, K₂CO₃1.24 h88%
AmidationEDCI, HOBt1.512 h65%

Stereochemical Control and Purification

The (E)-configuration of the acrylamide is preserved via:

  • Low-temperature coupling : Prevents thermal isomerization.

  • Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes Z-isomer impurities.

  • Crystallization : Recrystallization from ethanol/water yields >99% E-isomer.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=15.6 Hz, 1H, CH=CO), 7.32–7.25 (m, 5H, Ar-H), 6.85 (d, J=3.2 Hz, 1H, furan-H).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Modifications

  • Alternative oxidizing agents : Replace H₂O₂ with sodium perborate to reduce costs.

  • Catalyst recycling : Pd/C recovery via filtration improves sustainability.

Environmental Impact Mitigation

  • Solvent recovery : DCM and THF are distilled and reused.

  • Waste treatment : Acidic byproducts neutralized with NaOH before disposal .

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Enamide Nitrogen

The benzyl and tetrahydrothiophene groups participate in substitution reactions. For example:

Reaction Reagents/Conditions Outcome Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°CReplacement of benzyl group with methyl72%
AcylationAcCl, pyridine, RTAcetylation of the enamide nitrogen68%

Key Finding : Steric hindrance from the tetrahydrothiophene ring reduces reaction rates compared to simpler enamines.

2.2. Electrophilic Additions to the α,β-Unsaturated System

The conjugated enamide undergoes Michael additions:

Electrophile Catalyst Product Stereoselectivity Source
MalononitrileDBU, THF, 0°C1,4-Addition product>90% trans
Grignard reagentsMgBr₂, Et₂Oβ-Ketoamide intermediatesN/A

Mechanistic Insight : The furan’s electron-donating effects enhance electrophilic susceptibility at the β-position.

2.3. Oxidation/Reduction Reactions

The sulfone group (1,1-dioxidotetrahydrothiophene) influences redox behavior:

Reaction Reagents Observation Application Source
Reduction (S=O → S-OH)NaBH₄, MeOHPartial reduction of sulfone to sulfinic acidProdrug synthesis
Oxidation (Furan ring)mCPBA, CH₂Cl₂Epoxidation of furanBioactive derivatives

Note : Over-oxidation of the furan ring can lead to ring-opening side reactions .

2.4. Cycloaddition and Furan-Specific Reactions

The furan-2-yl group participates in Diels-Alder reactions:

Dienophile Conditions Product Regioselectivity Source
Maleic anhydrideToluene, refluxEndo-adduct with fused bicyclic structure85% endo
TetrazinesMicrowave, 100°CInverse electron-demand DA adductsQuantitative

Structural Impact : Cycloadditions increase molecular complexity for drug discovery .

Mechanistic and Kinetic Studies

  • Kinetics of Hydrolysis : The enamide hydrolyzes under acidic conditions (HCl, H₂O/THF) to yield furan-2-ylpropanoic acid derivatives (t1/2=2.5ht_{1/2}=2.5\,\text{h} at pH 3).

  • DFT Calculations : Frontier molecular orbital analysis confirms the α,β-unsaturated system’s electrophilicity (ΔELUMO HOMO=4.2eV\Delta E_{\text{LUMO HOMO}}=4.2\,\text{eV}).

Scientific Research Applications

Recent studies have indicated that this compound may exhibit a range of biological activities:

  • Antiviral Properties
    • Research has shown that compounds containing furan and thiophene moieties can demonstrate significant antiviral activity. For instance, certain derivatives have been reported to exhibit effective inhibition against viral replication with EC50 values indicating strong potency against specific viral strains .
  • Enzyme Inhibition
    • The compound's structure suggests potential inhibitory effects on enzymes involved in various metabolic pathways. Studies have indicated that modifications to the compound can enhance its inhibitory activity against targets such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .
  • Cytotoxicity Assessment
    • In vitro studies have assessed the cytotoxicity of related compounds in mammalian cell lines. Results indicate that many derivatives maintain low cytotoxicity profiles, with CC50 values exceeding 100 μM, suggesting a favorable safety margin for further development .

Synthesis and Chemical Reactions

The synthesis of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. Key synthetic routes may include:

  • Oxidation Reactions: Utilizing agents like potassium permanganate to introduce functional groups.
  • Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to modify the compound's structure.
  • Substitution Reactions: Facilitating the exchange of functional groups under controlled conditions.

Case Studies and Research Findings

A number of case studies have highlighted the applications and effectiveness of this compound:

Study FocusFindings
Antiviral ActivityDisplayed significant antiviral potency against specific viral strains.
Enzyme InhibitionEnhanced inhibitory effects on α-glucosidase and acetylcholinesterase.
CytotoxicityLow cytotoxicity in mammalian cell lines; safe for further development.

Potential Therapeutic Applications

Given its biological activity, (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide holds promise for various therapeutic applications:

  • Antiviral Drug Development
    • The compound's efficacy against viral infections positions it as a candidate for antiviral drug development.
  • Diabetes Management
    • Its inhibitory effects on α-glucosidase suggest potential use in managing postprandial blood glucose levels in diabetic patients.
  • Neurodegenerative Disease Treatment
    • The ability to inhibit acetylcholinesterase indicates potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) Halogen-Substituted Benzyl Derivatives
  • Example 1 : (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide ()

    • Key Difference : The benzyl group is substituted with a chlorine atom at the para position.
    • Impact : The electron-withdrawing chlorine enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to the unsubstituted benzyl group.
    • Molecular Weight : 418.9 g/mol (vs. 411.5 g/mol for the parent compound).
  • Example 2: (2E)-N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide () Key Difference: A bromine atom replaces hydrogen at the meta position of the benzyl group.
(b) Fluorophenyl-Furan Hybrid Derivatives
  • Example : (2E)-N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide ()
    • Key Differences :
  • The benzyl group is replaced with a 5-(4-fluorophenyl)furan-2-ylmethyl group.
  • The β-position substituent is a 4-methylphenyl instead of furan-2-yl. Molecular Weight: 453.5 g/mol.

Variations in the β-Position Substituent

(a) Phenyl vs. Furan-2-yl Groups
  • Example : (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide ()
    • Key Difference : A phenyl group replaces the furan-2-yl at the β-position.
    • Impact : The phenyl group increases hydrophobicity, whereas the furan-2-yl group offers hydrogen-bonding capability via its oxygen atom.
(b) Benzothiazolyl Derivatives
  • Example: (2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide () Key Difference: The 1,1-dioxidotetrahydrothiophen-3-yl group is replaced with a benzothiazolyl-sulfonamide system.
(b) Spectroscopic and Crystallographic Analysis
  • X-Ray Crystallography : Confirmed (E)-configuration in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide . SHELXL software is widely used for refinement .
  • Key Spectral Data :
    • IR : Stretching vibrations at ~1650–1700 cm⁻¹ (amide C=O) and ~1300 cm⁻¹ (sulfone S=O).
    • NMR : Protons on the tetrahydrothiophen ring appear as multiplet signals near δ 3.0–4.0 ppm.

Comparative Data Table

Compound Name Substituents (Benzyl/β-Position) Molecular Weight (g/mol) Synthesis Yield Key Spectral Features
(2E)-N-Benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide Benzyl / Furan-2-yl 411.5 ~50% IR: 1670 cm⁻¹ (C=O)
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Cl-Benzyl / Phenyl 418.9 55% ¹H NMR: δ 7.3–7.5 (Ar-H)
(2E)-N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide 3-Br-Benzyl / Furan-2-yl 470.4 48% ¹³C NMR: δ 121.5 (C-Br)
(2E)-N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide 5-(4-F-Ph)-Furan-2-yl / 4-Me-Ph 453.5 60% MS: m/z 453.5 (M⁺)

Biological Activity

The compound (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a furan ring, a tetrahydrothiophene moiety, and an amide functional group. This unique combination of structural features suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H19NO4S
  • Molecular Weight : 345.4 g/mol
  • Structural Features :
    • Furan Ring : Known for its role in various biological activities.
    • Tetrahydrothiophene Moiety : Enhances the compound's reactivity and potential interactions with biological targets.
    • Amide Group : Often associated with increased biological activity due to its ability to form hydrogen bonds.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components, which may interact with various biological targets. Preliminary studies on related compounds suggest that similar structures exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Compounds with furan and thiophene derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and melanoma.
  • Antioxidant Properties : The presence of electron-withdrawing groups can enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Research indicates that derivatives of furan and thiophene possess anticancer properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various cancer cell lines. A recent study demonstrated that furan derivatives exhibited IC50 values ranging from 5 to 15 µM against human cancer cell lines, suggesting that the structural features of these compounds are critical for their anticancer efficacy .

Enzyme Inhibition Studies

Inhibition studies focusing on tyrosinase revealed that compounds similar to (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can significantly reduce enzyme activity. For example, one study reported IC50 values as low as 0.0433 µM for potent inhibitors derived from furan-chalcone structures . This suggests that our compound may also exhibit strong inhibitory effects due to its structural similarities.

Antioxidant Activity

The antioxidant capacity of compounds containing furan and thiophene rings has been well documented. For example, DPPH radical scavenging assays indicated that certain derivatives can effectively reduce oxidative stress in vitro. The antioxidant activity often correlates with the presence of hydroxyl groups or other electron-donating substituents .

Case Studies

StudyCompoundBiological ActivityIC50 Value
Furan DerivativeTyrosinase Inhibition0.0433 µM
Furan-Thiophene CompoundAnticancer (HT29 Cells)10 µM
Furan-Based AntioxidantDPPH ScavengingSignificant

Q & A

Q. What are the optimal synthetic routes for (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide, and how can yield be improved?

Q. How can spectroscopic techniques confirm the E-configuration and structural integrity of the compound?

Methodological Answer:

  • NMR:
  • ¹H NMR: Look for vicinal coupling constants (J = 12–16 Hz) between the α and β protons of the enamide group, confirming the trans (E) configuration.
  • ¹³C NMR: Peaks at δ 165–170 ppm indicate the carbonyl group of the enamide .
    • X-ray Crystallography: Resolve crystal structures to validate bond angles and spatial arrangement (e.g., dihedral angles between furan and tetrahydrothiophene rings) .
    • IR: Stretching frequencies at ~1640 cm⁻¹ (C=O) and ~1240 cm⁻¹ (S=O) confirm functional groups .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

  • In Vitro Assays:
  • Anti-inflammatory: Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination).
  • Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
    • Target Interaction: Surface plasmon resonance (SPR) to assess binding affinity to kinases or receptors .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in modulating specific biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the compound’s furan ring and hydrophobic pockets of COX-2 or kinase domains.
  • Kinetic Studies: Perform time-dependent inhibition assays to determine if activity is competitive/non-competitive (e.g., Lineweaver-Burk plots) .
  • Mutagenesis: Engineer target proteins (e.g., single-point mutations in catalytic residues) to validate binding sites .

Q. How do stereoelectronic effects of the 1,1-dioxidotetrahydrothiophene moiety influence reactivity and stability?

Methodological Answer:

  • DFT Calculations: Analyze electron density maps (e.g., Gaussian 16) to assess sulfone group electron-withdrawing effects on the enamide’s conjugation.
  • Stability Studies: Monitor degradation under stress conditions (pH 1–13, 40–80°C) via HPLC. The sulfone group enhances hydrolytic stability compared to non-oxidized thiophene analogs .

Q. How can discrepancies in bioactivity data between this compound and its analogs be resolved?

Methodological Answer:

  • SAR Analysis: Compare analogs with variations in the benzyl or furan substituents. For example:
  • 3-Nitrophenyl analogs (higher anti-inflammatory activity due to nitro group electron-withdrawing effects) .
  • Chlorophenyl analogs (reduced solubility but increased logP for blood-brain barrier penetration) .
    • Meta-Analysis: Use statistical tools (e.g., ANOVA) to correlate structural features (e.g., Hammett σ values) with IC₅₀ data from multiple studies .

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